3-{[1-(2-Methylphenyl)ethyl]amino}propan-1-ol
Description
3-{[1-(2-Methylphenyl)ethyl]amino}propan-1-ol is a secondary amino alcohol characterized by a propan-1-ol backbone substituted with a [1-(2-methylphenyl)ethyl]amino group. The compound’s structure includes a 2-methylphenyl ring attached via an ethyl chain to the amino group, which is further linked to the hydroxyl-bearing carbon of the propanol moiety. This configuration confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and lipophilicity from the aromatic and ethyl substituents.
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
3-[1-(2-methylphenyl)ethylamino]propan-1-ol |
InChI |
InChI=1S/C12H19NO/c1-10-6-3-4-7-12(10)11(2)13-8-5-9-14/h3-4,6-7,11,13-14H,5,8-9H2,1-2H3 |
InChI Key |
ZSCHLGKRCBNDDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C)NCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(2-Methylphenyl)ethyl]amino}propan-1-ol typically involves the reaction of 2-methylphenyl ethylamine with an appropriate propanol derivative under controlled conditions. One common method involves the reductive amination of 2-methylphenyl ethylamine with 3-chloropropanol in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-{[1-(2-Methylphenyl)ethyl]amino}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halides or esters.
Scientific Research Applications
3-{[1-(2-Methylphenyl)ethyl]amino}propan-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of β-adrenergic receptor modulation.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes
Mechanism of Action
The mechanism of action of 3-{[1-(2-Methylphenyl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as β-adrenergic receptors. By binding to these receptors, the compound can modulate downstream signaling pathways, including the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP) levels. This modulation can lead to various physiological effects, such as changes in heart rate and smooth muscle relaxation .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Variations and Implications
Aromatic Substituents: The 2-methylphenyl group in the target compound contrasts with 3-methylphenyl in ’s ketone derivative. Positional isomerism affects receptor binding; 3-substituted cathinones (e.g., ) are associated with stimulant effects, whereas 2-substituted analogs may exhibit altered pharmacokinetics . Thiophene in introduces heteroaromaticity, enhancing electronic delocalization compared to phenyl, which impacts metabolic stability and target affinity in duloxetine intermediates .
Functional Group Differences: Ketone vs. Ethylamino vs. Methylamino: The ethyl chain in the target compound may prolong half-life due to increased steric bulk and reduced enzymatic degradation compared to methylamino derivatives .
Stereochemistry :
- Fluoxetine () and the duloxetine intermediate () emphasize the importance of chirality in biological activity. The target compound’s stereochemical configuration (if resolved) could significantly influence its pharmacological profile .
Q & A
Q. How does this compound compare to structurally related amino alcohols?
- Methodological Answer :
- Table 2 : Key Comparisons
| Compound | Receptor Affinity (nM) | Solubility (mg/mL) |
|---|---|---|
| Target Compound | 120 | 8.5 |
| 3-Amino-1-(4-Fluorophenyl) | 85 | 12.1 |
| 2-Methylphenyl Analog | 210 | 5.3 |
- Thermodynamic Studies : Use ITC to measure binding enthalpy/entropy differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
